molecular formula C19H18Cl2N4O2S B2534267 N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216539-70-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2534267
CAS RN: 1216539-70-6
M. Wt: 437.34
InChI Key: DQZQOPOKVDDNFT-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H18Cl2N4O2S and its molecular weight is 437.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification of Azole Derivatives

Research into azole derivatives, including imidazole, imidazothiazole, and benzimidazole, has shown significant potential for the development of more potent drugs targeting Central Nervous System (CNS) disorders. Azole derivatives exhibit various pharmacological activities due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur, which may contribute to their CNS effects. The synthesis process involves complex reactions including distillation, condensation, alkylation, acylation, oxidation, and amidation, utilizing various agents to produce compounds with potential CNS activities. This research suggests the possibility of modifying N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride to enhance its penetration and activity within the CNS, pointing towards its application in treating neurological disorders (S. Saganuwan, 2020).

Antitumor Activity

Imidazole derivatives, including those structurally related to the compound , have been reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promise in preclinical testing stages for their antitumor properties. The review of these derivatives indicates significant potential in the search for new antitumor drugs, highlighting the relevance of N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride in oncological research (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Chemical Transformations of Furan Derivatives

Arylmethylidenefuranones, including furan derivatives, undergo various reactions with C-, N-, and other nucleophilic agents, resulting in a broad range of compounds with potential biological activities. These transformations can lead to the synthesis of heterocyclic compounds, which are significant in medicinal chemistry for their diverse therapeutic effects. The ability to modify furan rings through these reactions opens up possibilities for the synthesis of novel compounds with enhanced biological activities, including the potential modification of N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Potential for Novel CNS Drugs

The exploration of functional chemical groups in the synthesis of CNS-acting drugs has highlighted the importance of heterocycles, including imidazoles and furans, for their potential CNS effects. These findings support the ongoing research into N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride as a candidate for the development of new CNS drugs, given its structural characteristics that align with those of compounds demonstrating CNS activity (S. Saganuwan, 2017).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S.ClH/c1-13-14(20)5-6-16-17(13)22-19(27-16)24(18(25)15-4-2-11-26-15)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZQOPOKVDDNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

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